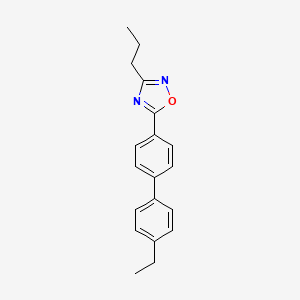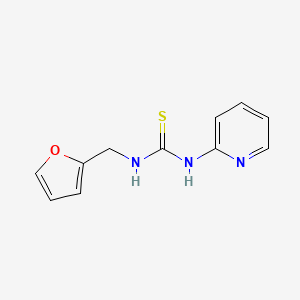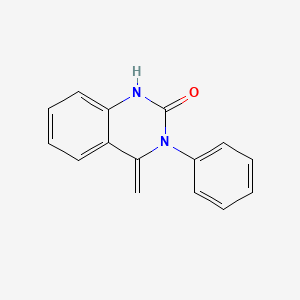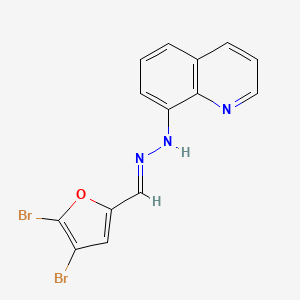
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as TMT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Scientific Research Applications
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in the field of medicine and biochemistry, and its mechanism of action is well understood. However, 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of new synthesis methods that improve the yield and purity of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Another area of research could focus on the development of new formulations of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol that improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its potential applications in the field of medicine and biochemistry. Finally, more studies are needed to investigate the safety and toxicity of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, particularly in humans.
Synthesis Methods
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxyphenyl hydrazine with benzyl isothiocyanate in the presence of an acid catalyst. This reaction results in the formation of the intermediate 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, which can be further converted to 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol by reacting it with sulfur in the presence of a reducing agent such as sodium borohydride. The purity and yield of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be improved by using various purification techniques such as recrystallization and column chromatography.
properties
IUPAC Name |
4-benzyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-22-14-9-13(10-15(23-2)16(14)24-3)17-19-20-18(25)21(17)11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKCCHPAVYASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131443 | |
| Record name | 2,4-Dihydro-4-(phenylmethyl)-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124953-86-2 | |
| Record name | 2,4-Dihydro-4-(phenylmethyl)-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124953-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(phenylmethyl)-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)


![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)


![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
